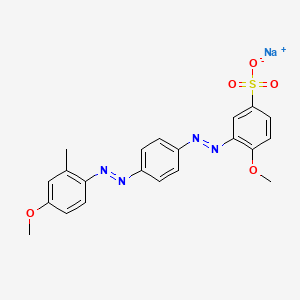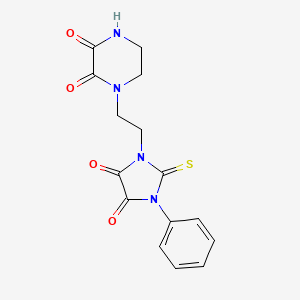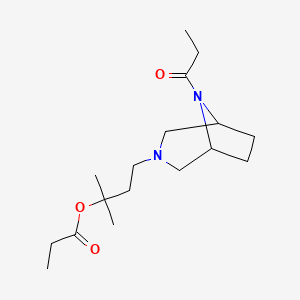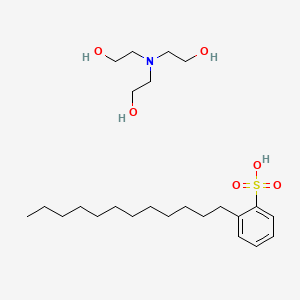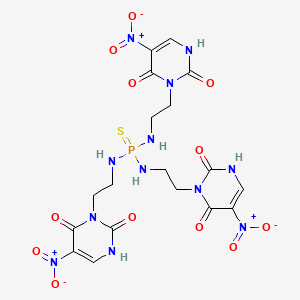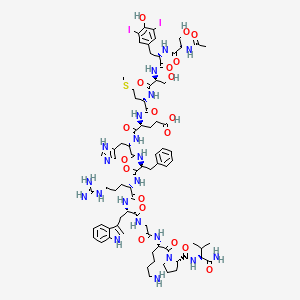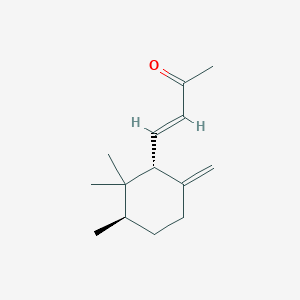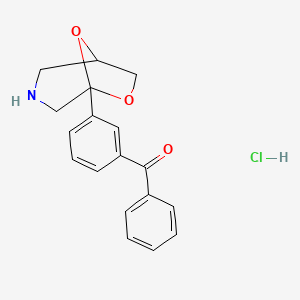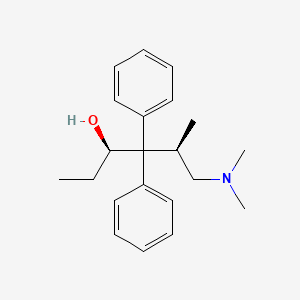
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)- is a chiral secondary alcohol with a complex structure It is characterized by the presence of a dimethylamino group, a methyl group, and two phenyl groups attached to the hexanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)- can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of unsaturated hexane compounds such as 3-hexyne . This process typically involves the use of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of appropriate precursors or the use of advanced chiral catalysts to ensure the desired (R,R)-configuration. The specific conditions and catalysts used can vary depending on the desired yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into corresponding alkanes or other reduced forms using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, DMP, chromium trioxide (CrO3)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Mecanismo De Acción
The mechanism of action of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)- involves its interaction with molecular targets such as enzymes and receptors. The presence of the dimethylamino group and the chiral centers allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-Hexanol: A simpler alcohol with a similar backbone but lacking the dimethylamino and phenyl groups.
2-Methyl-3-hexanol: Another hexanol derivative with a different substitution pattern.
4,4-Diphenyl-3-hexanol: A compound with similar phenyl groups but different overall structure.
Uniqueness
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (R,R)- is unique due to its specific chiral configuration and the presence of both dimethylamino and phenyl groups
Propiedades
Número CAS |
26532-77-4 |
|---|---|
Fórmula molecular |
C21H29NO |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
(3R,5R)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20+/m0/s1 |
Clave InChI |
UKKMLFPHCPRNJI-FXAWDEMLSA-N |
SMILES isomérico |
CC[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C)O |
SMILES canónico |
CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


